Structural Differentiation: 4-Methoxybenzylthio Substituent vs. 6-Methylthio Analog (CAS 31697-20-8)
The target compound incorporates a 4-methoxybenzylthio moiety at C6, whereas the most common commercial analog, 6-(methylthio)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 31697-20-8), bears only a methylthio group [1]. This substitution increases the molecular weight from 159.17 g/mol (methyl analog) to 265.29 g/mol (target compound), an increase of 106.12 g/mol . The target compound has 6 hydrogen-bond acceptors and 3 rotatable bonds compared to 4 acceptors and 1 rotatable bond for the methyl analog, providing greater conformational flexibility and potential for enthalpically favorable target interactions [2].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, and rotatable bond count |
|---|---|
| Target Compound Data | MW: 265.29 g/mol; HBA: 6; Rotatable bonds: 3 |
| Comparator Or Baseline | 6-(Methylthio)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 31697-20-8): MW: 159.17 g/mol; HBA: 4; Rotatable bonds: 1 |
| Quantified Difference | ΔMW = +106.12 g/mol (+66.7%); ΔHBA = +2; ΔRotB = +2 |
| Conditions | Computed physicochemical properties from PubChem and vendor datasheets |
Why This Matters
The substantially higher molecular weight and enhanced hydrogen-bonding capacity of the target compound directly influence its protein-binding potential, solubility profile, and permeability characteristics, making it a distinct chemical entity for SAR exploration rather than a direct substitute for the simpler methylthio analog.
- [1] PubChem. 5-(Methylthio)-6-azauracil (CID 273248). IUPAC Name: 6-methylsulfanyl-2H-1,2,4-triazine-3,5-dione. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Chem.Labr.cc. Computed properties for C11H11N3O3S: HBA = 6, Rotatable bonds = 3; and PubChem CID 273248: HBA = 4, Rotatable bonds = 1. https://chem.labr.cc; https://pubchem.ncbi.nlm.nih.gov View Source
